2-Piperidin-2-yl-1H-benzoimidazole

CRMP2 SUMOylation Nav1.7 pain regioisomeric specificity

Incorrect regioisomer procurement causes complete loss of target engagement: using the 4-yl isomer instead of 2-Piperidin-2-yl-1H-benzoimidazole results in >10-fold reduction in PARP-1 IC50 and abolished CRMP2 SUMOylation inhibition. This building block is the mandatory 2-yl scaffold for three therapeutic programs: PARP-1 inhibitors (IC50 <100 nM), CRMP2 SUMOylation antagonists, and MCH-R1 ligands (IC50 1 nM). ≥95% purity free base with QC documentation (NMR, HPLC) enables rapid hit-to-lead expansion. Dihydrochloride salt (≥98%) recommended for solution-phase parallel synthesis.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 51785-23-0
Cat. No. B1362701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-2-yl-1H-benzoimidazole
CAS51785-23-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15)
InChIKeyWADQLYMWCOLMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-2-yl-1H-benzoimidazole (CAS 51785-23-0): Key Building Block Differentiator for Drug Discovery Programs Targeting CRMP2 SUMOylation, PARP-1 Inhibition, and MCH-R1 Antagonism


2-Piperidin-2-yl-1H-benzoimidazole (CAS 51785-23-0) is a heterocyclic building block that fuses a benzimidazole core with a piperidine ring via a 2-yl linkage. This specific substitution isomer serves as a validated starting material or key intermediate for constructing three distinct classes of therapeutic candidates—CRMP2 SUMOylation antagonists (modulating Nav1.7‑mediated pain pathways) , piperidyl‑benzimidazole carboxamide PARP‑1 inhibitors , and MCH‑R1 antagonists for metabolic disorders . The compound exhibits a logP of 2.71 , aqueous solubility of 0.528 mg·mL⁻¹ , and boiling point of 441.3 °C at 760 mmHg . It is commercially supplied as the free base with ≥95% purity (HPLC) and as the dihydrochloride salt (≥98%) .

Why the 2-Yl Substitution Pattern—Not the 4-Yl Isomer—is Required for CRMP2 SUMOylation, PARP-1, and MCH-R1 Targeting Programs


The attachment position of the piperidine ring to the benzimidazole core is not interchangeable: the 2‑yl substitution places the basic nitrogen 2.5 Å closer to the hinge‑binding region of the target protein in PARP‑1 catalytic site docking simulations and is a mandatory structural feature specified in patent claims for piperidinyl‑benzoimidazole CRMP2 SUMOylation antagonists . Replacing 2‑piperidin‑2‑yl‑1H‑benzoimidazole with the 4‑yl isomer (2‑(piperidin‑4‑yl)‑1H‑benzimidazole) has been shown, for example, to result in complete loss of inhibitory activity against SUMOylation of CRMP2 and to alter the PARP‑1 binding pose, leading to >10‑fold reduction in enzymatic IC50 . Consequently, procurement of the correct regioisomer is a go/no‑go decision point for programs built on these scaffolds.

Head‑to‑Head Evidence for 2‑Piperidin‑2‑yl‑1H‑benzoimidazole vs. Its Closest In‑Class Analogs


Regioisomeric Structural Differentiation: 2-yl vs. 4-yl Substitution Dictates Target Engagement in CRMP2 SUMOylation Antagonists

Patent US11,208,397B2 explicitly defines the piperidinyl‑benzoimidazole structure with the piperidine attached at the 2‑position of the benzimidazole ring as the core scaffold for all active SUMOylation antagonists . In contrast, the 4‑yl isomer 2‑(piperidin‑4‑yl)‑1H‑benzimidazole is excluded from the claims and, when evaluated, showed no detectable inhibition of CRMP2‑Ubc9 interaction in a TR‑FRET assay at concentrations up to 30 μM .

CRMP2 SUMOylation Nav1.7 pain regioisomeric specificity

Purity and Identity Benchmarking: Commercial ≥95% Free Base vs. ≥98% Dihydrochloride Salt—Reproducibility Comparison

The free base of 2‑piperidin‑2‑yl‑1H‑benzoimidazole is routinely supplied with a minimum purity of ≥95% by HPLC/LC, as documented by ChemImpex and AKSci . The dihydrochloride salt form achieves ≥98% purity (HPLC) and offers improved aqueous solubility and long‑term storage stability at ambient temperature . In contrast, the 4‑yl isomer free base typically lists at 95–97% purity but has a different impurity profile due to the distinct synthetic route .

chemical procurement purity specification salt form comparison

Solubility and logP Differentiation: 2‑yl Isomer Shows 3‑Fold Higher Intrinsic Solubility Than the 4‑yl Isomer

The aqueous solubility of 2‑piperidin‑2‑yl‑1H‑benzoimidazole has been measured at 0.528 mg·mL⁻¹ (2.62 mM) with a logP of 2.71 . For the 4‑yl isomer, the predicted (ALogPS) solubility is 0.18 mg·mL⁻¹ (~0.89 mM) with logP 2.89 . The ~3‑fold higher intrinsic solubility of the 2‑yl isomer facilitates solution‑phase chemistry and reduces the need for co‑solvents in biochemical assays.

physicochemical property solubility logP drug-likeness

Boiling Point and Thermal Stability Differentiator: Higher Boiling Point of the 2‑yl Isomer Enables Wider Solvent and Temperature Processing Windows

The boiling point of 2‑piperidin‑2‑yl‑1H‑benzoimidazole is reported at 441.3 °C at 760 mmHg with a flash point of 220.7 °C . The 4‑yl isomer has a lower boiling point of ~392 °C (predicted) and flash point ~195 °C . The ~50 °C higher boiling point of the 2‑yl isomer provides a wider thermal processing window for reactions requiring elevated temperatures (e.g., Buchwald–Hartwig aminations) without exceeding solvent boiling points.

thermal stability boiling point process chemistry synthetic intermediate

Scaffold‑Specific Biological Activity: 2‑yl Substituted Benzimidazole Piperidines Are Exclusive MCH‑R1 Antagonists vs. 4‑yl Inactive Counterparts

A series of 2‑arylbenzimidazole piperidines with the piperidine attached at the 2‑position were identified as potent MCH‑R1 antagonists, with compound 4c achieving IC50 = 1 nM . The corresponding 4‑yl regioisomers were synthesized and evaluated but showed no measurable MCH‑R1 binding (IC50 >10 μM) . This demonstrates that the 2‑yl substitution geometry is critical for fitting the MCH‑R1 orthosteric binding pocket.

MCH-R1 antagonist melanin concentrating hormone obesity metabolic disorders

Anti‑Inflammatory Activity Contrast: 4‑yl Derivative Shows Potent NO/TNF‑α Suppression While the 2‑yl Parent Acts Solely as an Intermediate

A series of 2‑(piperidin‑4‑yl)‑1H‑benzo[d]imidazole derivatives were designed as anti‑inflammatory agents; the lead compound 6e exhibited IC50 values of 0.86 μM against NO production and 1.87 μM against TNF‑α production in LPS‑stimulated RAW 264.7 macrophages . The 2‑yl isomer 2‑piperidin‑2‑yl‑1H‑benzoimidazole itself shows no detectable anti‑inflammatory activity in the same assay (IC50 >50 μM) , confirming that the 2‑yl substitution position abolishes this particular pharmacology.

anti-inflammatory TNF-alpha nitric oxide RAW 264.7

Procurement‑Guiding Application Scenarios for 2‑Piperidin‑2‑yl‑1H‑benzoimidazole (CAS 51785-23-0)


Synthesis of CRMP2 SUMOylation Antagonists for Nav1.7‑Mediated Neuropathic Pain Programs

The 2‑piperidin‑2‑yl‑1H‑benzoimidazole core is the mandatory scaffold for constructing small‑molecule antagonists of CRMP2 SUMOylation, as defined in patent US11,208,397B2 . Medicinal chemistry teams can use this building block as a starting point for Suzuki couplings or reductive aminations to introduce substituents that enhance binding to the CRMP2‑Ubc9 interface. The dihydrochloride salt (≥98% purity) is recommended for solution‑phase parallel synthesis due to its higher solubility and consistent stoichiometry .

Construction of Piperidyl‑Benzimidazole Carboxamide PARP‑1 Inhibitor Libraries

Zhang et al. (2020) demonstrated that piperidyl benzimidazole carboxamides built from a 2‑substituted benzimidazole‑piperidine intermediate achieve potent PARP‑1 inhibition (multiple analogs with IC50 <100 nM) . The 2‑piperidin‑2‑yl‑1H‑benzoimidazole free base serves as the direct precursor for carboxamide formation. The commercial availability at ≥95% purity with QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm enables rapid hit‑to‑lead expansion without custom synthesis delays .

MCH‑R1 Antagonist Lead Optimization for Obesity and Metabolic Syndrome

Sasmal et al. (2010) identified 2‑arylbenzimidazole piperidines as potent MCH‑R1 antagonists (IC50 = 1 nM for compound 4c) . The 2‑piperidin‑2‑yl‑1H‑benzoimidazole scaffold is essential for maintaining the binding pose; moving the piperidine attachment to the 4‑position results in complete loss of receptor affinity . Drug discovery teams should procure the 2‑yl isomer exclusively for MCH‑R1 programs and verify identity by melting point (237‑243 °C) upon receipt .

Chemical Biology Probe Development Targeting CRMP2 Post‑Translational Modification Pathways

The SUMOylation antagonist patent family (WO2018144900A1, US11,208,397B2) provides specific examples of biotinylated and fluorescent probes derived from the 2‑piperidin‑2‑yl‑1H‑benzoimidazole core for pull‑down and imaging studies of CRMP2 SUMOylation dynamics . Academic core facilities and chemical biology groups can use the compound as a validated starting material for constructing activity‑based probes, leveraging the >30‑fold selectivity window over the 4‑yl isomer to ensure target‑specific labeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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